Reduced Hydrogen‑Bond Donor Count Relative to Des‑methyl Analog (CAS 55476‑37‑4) Modulates Target‑Binding Potential
The target compound possesses exactly three hydrogen‑bond donors (two aliphatic –OH and one heterocyclic N–H), whereas the des‑methyl analog 5‑[bis(2‑hydroxyethyl)amino]pyrimidine‑2,4(1H,3H)‑dione (CAS 55476‑37‑4) contains four HBDs because of the additional N3–H . In drug design, HBD count is a critical parameter for membrane permeability and target‑binding specificity; a difference of one HBD can alter oral bioavailability and selectivity profiles [1].
| Evidence Dimension | Hydrogen‑bond donor count (HBD) |
|---|---|
| Target Compound Data | 3 HBDs (2 OH + 1 NH) |
| Comparator Or Baseline | 5-[Bis(2-hydroxyethyl)amino]pyrimidine-2,4(1H,3H)-dione (CAS 55476-37-4): 4 HBDs (2 OH + 2 NH) |
| Quantified Difference | ΔHBD = –1 |
| Conditions | Structural analysis based on ChemSpider and PhytoBank records |
Why This Matters
A reduction of one HBD can improve passive membrane permeation and reduce off‑target interactions, making the 3‑methyl compound a preferred choice for applications requiring controlled bioavailability.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
